molecular formula C9H8N2O3S B14426999 3-(Methylsulfanyl)-7-nitro-2H-1,4-benzoxazine CAS No. 81946-53-4

3-(Methylsulfanyl)-7-nitro-2H-1,4-benzoxazine

Cat. No.: B14426999
CAS No.: 81946-53-4
M. Wt: 224.24 g/mol
InChI Key: TVTYNKZCQFNQIG-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-7-nitro-2H-1,4-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a methylsulfanyl group at the 3-position and a nitro group at the 7-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-7-nitro-2H-1,4-benzoxazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and methylsulfanylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-7-nitro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

3-(Methylsulfanyl)-7-nitro-2H-1,4-benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-7-nitro-2H-1,4-benzoxazine involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group can also modulate the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)-2H-1,4-benzoxazine: Lacks the nitro group, which may result in different reactivity and biological activity.

    7-Nitro-2H-1,4-benzoxazine:

    3-(Methylsulfanyl)-7-nitro-2H-1,4-benzothiazine: Contains a sulfur atom in the heterocyclic ring, which can influence its chemical behavior and biological effects.

Uniqueness

3-(Methylsulfanyl)-7-nitro-2H-1,4-benzoxazine is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

81946-53-4

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

3-methylsulfanyl-7-nitro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H8N2O3S/c1-15-9-5-14-8-4-6(11(12)13)2-3-7(8)10-9/h2-4H,5H2,1H3

InChI Key

TVTYNKZCQFNQIG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)[N+](=O)[O-])OC1

Origin of Product

United States

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